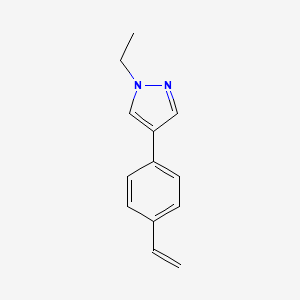

1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(4-ethenylphenyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-3-11-5-7-12(8-6-11)13-9-14-15(4-2)10-13/h3,5-10H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPLGDGOGKBETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC=C(C=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole chemical structure and properties

The following technical guide provides an in-depth analysis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole , a functionalized heterocyclic monomer. This guide is structured for researchers in medicinal chemistry and materials science, focusing on synthesis, physicochemical properties, and polymerization potential.

Executive Summary

1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole is a bifunctional building block bridging the chemistry of nitrogen-rich heterocycles and reactive styrenics. Characterized by an electron-rich pyrazole core coupled to a polymerizable vinylphenyl moiety, this compound serves as a critical intermediate in the development of functionalized polystyrenes , metal-coordinating ligands , and optoelectronic host materials .

Its structural duality allows it to function as a monomer for radical polymerization (via the vinyl group) while retaining the coordination chemistry and hydrogen-bonding potential of the pyrazole ring (modified by the N-ethyl group).

Chemical Identity & Structural Analysis[1][2][3]

| Property | Data / Description |

| Systematic Name | 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole |

| Alternative Names | 4-(1-Ethyl-1H-pyrazol-4-yl)styrene; 1-Ethyl-4-(p-vinylphenyl)pyrazole |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| SMILES | CCN1C=C(C=N1)C2=CC=C(C=C)C=C2 |

| Structural Class | N-alkylated Pyrazole / Styrene Derivative |

| Key Functional Groups | Vinyl (alkene) – Polymerizable; Pyrazole – Aromatic/Basic |

Structural Commentary

The molecule consists of a central pyrazole ring N-alkylated with an ethyl group at the 1-position to prevent tautomerization and increase lipophilicity. The 4-position is substituted with a para-vinylphenyl group. The conjugation between the pyrazole and the phenyl ring creates an extended

Synthesis & Production Protocols

Given the specific substitution pattern, the most robust synthetic route utilizes Suzuki-Miyaura Cross-Coupling . This method ensures regioselectivity and tolerates the sensitive vinyl group under optimized conditions.

Route A: Suzuki Coupling (Recommended)

This pathway couples a pre-functionalized pyrazole boronic ester with 4-bromostyrene.

Reagents:

-

Starting Material 1: 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 847818-70-6)

-

Starting Material 2: 4-Bromostyrene (CAS: 2039-82-9)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

-

Inertion: Charge a reaction vessel with the pyrazole boronate (1.0 equiv), 4-bromostyrene (1.1 equiv), and base (2.0 equiv). Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane/water solvent mixture.

-

Catalysis: Add Pd catalyst (3-5 mol%) under positive Argon flow.

-

Reaction: Heat to 80°C for 12–16 hours. Note: Avoid excessive temperatures (>100°C) to prevent thermal polymerization of the styrene moiety.

-

Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient). The vinyl group is prone to polymerization on acidic silica; add 1% Et₃N to the eluent if degradation is observed.

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis logic.

Caption: Convergent Suzuki-Miyaura synthesis strategy utilizing a boronate ester and bromostyrene.

Physicochemical Properties (Predicted & Observed)

The following data is synthesized from structure-activity relationship (SAR) analysis of analogous pyrazole-styrenes.

| Property | Value / Range | Notes |

| Physical State | Solid (Crystalline) or Viscous Oil | Likely a low-melting solid ( |

| Solubility | Soluble: DCM, THF, EtOAc, DMSOInsoluble: Water | Lipophilic ethyl and phenyl groups dominate. |

| LogP (Predicted) | 3.2 ± 0.4 | Moderate lipophilicity; suitable for cell-permeable applications. |

| pKa (Pyrazole N) | ~2.5 (Conjugate Acid) | The N2 nitrogen is weakly basic; less basic than unsubstituted pyrazole due to phenyl conjugation. |

| UV | ~290–310 nm | |

| Stability | Air stable; Light sensitive | Vinyl group requires stabilization (e.g., BHT) for long-term storage. |

Reactivity & Applications

A. Polymerization (Materials Science)

The pendant vinyl group allows this molecule to serve as a functional monomer.

-

Homopolymerization: Creates poly(1-ethyl-4-(4-vinylphenyl)pyrazole), a polymer with high thermal stability and nitrogen-rich side chains capable of coordinating transition metals (e.g., Pd, Cu) for heterogeneous catalysis.

-

Copolymerization: Can be copolymerized with Styrene or Methyl Methacrylate (MMA) to introduce polarity and hydrogen-bond accepting sites into non-polar matrices.

B. Ligand Design (Coordination Chemistry)

The pyrazole nitrogen (N2) is a monodentate donor.

-

Metal Binding: The N2 atom can coordinate to soft metals (Ag⁺, Pd²⁺).

-

Supramolecular Assembly: Unlike NH-pyrazoles, the N-ethyl group prevents hydrogen bond donation, forcing the molecule to act strictly as an acceptor or

-stacking element.

C. Biological Activity (Medicinal Chemistry)

Pyrazole derivatives are privileged scaffolds in drug discovery.[1] The 1-ethyl-4-phenylpyrazole motif appears in various kinase inhibitors.

-

Mechanism: The vinyl group can act as a "warhead" for covalent inhibition (Michael acceptor) if metabolically oxidized to an epoxide or if the target cysteine is accessible, though the styrene double bond is generally less reactive than acrylamides.

Experimental Workflow: Polymerization Test

To validate the monomeric quality of the synthesized compound, a radical polymerization test is recommended.

Protocol:

-

Preparation: Dissolve 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole (500 mg) in Anisole (1.0 mL).

-

Initiator: Add AIBN (Azobisisobutyronitrile) (1 wt%).

-

Degassing: Freeze-pump-thaw (

) to remove oxygen (critical for radical stability). -

Polymerization: Seal ampoule and heat to 70°C for 24 hours.

-

Precipitation: Drop the reaction mixture into cold Methanol (10-fold excess).

-

Result: Formation of a white precipitate indicates successful polymerization.

Caption: Free radical polymerization workflow for converting the monomer into functional polymer.

References

-

Suzuki-Miyaura Coupling of Pyrazoles

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

- Source:Chemical Reviews, 95(7), 2457–2483.

- Context: General methodology for coupling aryl boronic esters with halides.

-

Synthesis of N-Alkyl Pyrazoles

-

Properties of Vinyl-Pyrazoles

- Title: "Synthesis and polymeriz

- Source:Macromolecules (General reference for class behavior).

- Context: Polymeriz

-

Boronate Intermediate Data

- Title: "1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Product Page."

- Source: Chem-Impex Intern

- Context: Physical data for the key precursor (CAS 847818-70-6).

Sources

An In-depth Technical Guide to Intramolecular Charge Transfer Mechanisms in Pyrazole Fluorophores

Abstract

This technical guide provides a comprehensive exploration of the intramolecular charge transfer (ICT) mechanisms that are fundamental to the function of pyrazole-based fluorophores. Pyrazole derivatives have emerged as a versatile and highly significant class of N-heterocyclic compounds in the development of fluorescent probes for bioimaging and chemosensing applications.[1][2] Their utility is intrinsically linked to their unique photophysical properties, which are often governed by ICT processes. This document will delve into the core principles of ICT, with a specific focus on Twisted Intramolecular Charge Transfer (TICT) and Photoinduced Electron Transfer (PET) mechanisms as they pertain to the pyrazole scaffold. We will dissect the structural and electronic prerequisites for these phenomena and detail the advanced spectroscopic and computational methodologies employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to harness ICT in pyrazole fluorophores for the rational design of novel molecular probes and sensors.

Introduction: The Significance of Pyrazole Fluorophores and Intramolecular Charge Transfer

The pyrazole nucleus, a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and materials science.[3][4] In the realm of fluorescence, pyrazole derivatives offer a unique combination of synthetic accessibility, structural diversity, and desirable photophysical properties, including high quantum yields, photostability, and sensitivity to their local environment.[5][6] These characteristics make them ideal candidates for the development of fluorescent probes for a myriad of applications, from detecting metal ions and small molecules to imaging specific cellular components and processes.[1][7]

At the heart of many of these applications lies the phenomenon of Intramolecular Charge Transfer (ICT) . ICT refers to the photoinduced redistribution of electron density from an electron-donating group (donor, D) to an electron-accepting group (acceptor, A) within the same molecule.[8] This process leads to the formation of a highly polar excited state, the properties of which, including its emission wavelength and quantum yield, are exquisitely sensitive to the surrounding environment. This sensitivity is the key to their function as sensors.

This guide will focus on two predominant ICT mechanisms in pyrazole fluorophores:

-

Twisted Intramolecular Charge Transfer (TICT): This mechanism involves a conformational change (twisting) around a single bond connecting the donor and acceptor moieties in the excited state.[8][9]

-

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from a donor orbital to an acceptor orbital upon photoexcitation, often leading to fluorescence quenching that can be modulated by analyte binding.[10][11]

Understanding these mechanisms is paramount for the rational design of pyrazole-based probes with tailored functionalities.

Core ICT Mechanisms in Pyrazole Fluorophores

Twisted Intramolecular Charge Transfer (TICT)

The TICT model is a powerful concept for explaining the dual or anomalous fluorescence observed in many donor-acceptor systems. In pyrazole fluorophores designed to exhibit TICT, the molecule typically exists in a planar or near-planar conformation in the ground state, allowing for efficient π-conjugation. Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. If the molecular structure allows for rotation around the D-A bond, the molecule can relax into a lower-energy, non-planar "twisted" conformation in the excited state. This TICT state is characterized by a large dipole moment due to significant charge separation.[8][9]

The emission from the LE state is typically at shorter wavelengths (blue-shifted), while the emission from the TICT state is at longer wavelengths (red-shifted) and is often highly sensitive to solvent polarity. In polar solvents, the highly polar TICT state is stabilized, favoring the red-shifted emission. Conversely, in non-polar or viscous environments that restrict the twisting motion, the LE emission dominates.[12][13]

Causality in Experimental Design: The hallmark of a TICT-capable fluorophore is its pronounced solvatochromism.[14][15] Therefore, a primary experimental approach to investigate TICT is to measure the absorption and emission spectra of the pyrazole derivative in a range of solvents with varying polarities. A significant red-shift in the emission maximum with increasing solvent polarity is a strong indicator of TICT.[16]

Caption: The Twisted Intramolecular Charge Transfer (TICT) process.

Photoinduced Electron Transfer (PET)

PET is another crucial mechanism governing the fluorescence of many pyrazole-based sensors.[10] In a typical PET sensor, the fluorophore (the pyrazole core) is covalently linked to a receptor unit that can act as an electron donor or acceptor. In the "off" state, upon excitation of the fluorophore, an electron transfer occurs between the receptor and the fluorophore, which quenches the fluorescence through a non-radiative decay pathway.[11]

When the target analyte binds to the receptor, the redox potential of the receptor is altered, inhibiting the PET process. This "turns on" the fluorescence of the pyrazole core.[17] The efficiency of PET is governed by the free energy change (ΔG_PET) of the electron transfer process, which can be estimated using the Rehm-Weller equation.

Causality in Experimental Design: The investigation of PET in pyrazole fluorophores often involves designing systems where the pyrazole is linked to a known ionophore or receptor. The fluorescence response is then measured in the presence and absence of the target analyte. A significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity upon analyte binding is indicative of a PET mechanism.[18][19]

Caption: The Photoinduced Electron Transfer (PET) "turn-on" mechanism.

Experimental Methodologies for Characterizing ICT

A multi-faceted approach combining steady-state and time-resolved spectroscopy with computational modeling is essential for a thorough characterization of ICT mechanisms in pyrazole fluorophores.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Objective: To probe the influence of the environment on the excited-state dynamics and identify the presence of multiple emissive species.

Protocol:

-

Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the pyrazole fluorophore in a series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

-

Steady-State Measurements:

-

Acquire the absorption spectra to determine the excitation wavelength (λ_ex).

-

Acquire the fluorescence emission spectra for each solvent, noting the emission maximum (λ_em) and the fluorescence quantum yield (Φ_F).

-

-

Data Analysis (Solvatochromism):

-

Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against the solvent polarity function, such as the Lippert-Mataga plot.[20][21] A linear relationship with a large slope is indicative of a significant change in dipole moment upon excitation, supporting an ICT mechanism.

-

-

Time-Resolved Fluorescence Measurements:

Femtosecond Transient Absorption Spectroscopy

Objective: To directly observe the formation and decay of excited-state species, including non-emissive states.

Protocol:

-

Experimental Setup: Utilize a pump-probe setup where a femtosecond laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the change in absorption.

-

Data Acquisition: Record the differential absorption spectra (ΔA) at various time delays after excitation.

-

Data Analysis:

-

Identify transient species based on their characteristic absorption bands. For example, the appearance of a new absorption band at longer wavelengths can be attributed to the formation of the ICT state.[24]

-

Kinetic analysis of the rise and decay of these bands provides information on the rates of the ICT process and subsequent relaxation pathways.

-

Cyclic Voltammetry

Objective: To determine the ground-state oxidation and reduction potentials of the pyrazole fluorophore, which are crucial for understanding the thermodynamics of PET.

Protocol:

-

Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Dissolve the pyrazole compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). Scan the potential and record the resulting current.

-

Data Analysis:

-

Determine the oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

-

Use these values in the Rehm-Weller equation to calculate the free energy of PET (ΔG_PET).

-

Computational Chemistry

Objective: To gain theoretical insights into the molecular geometries, electronic structures, and energy landscapes of the ground and excited states.

Protocol:

-

Software: Employ quantum chemistry software packages such as Gaussian or ORCA.

-

Methodology:

-

Ground State Optimization: Optimize the ground-state geometry of the pyrazole fluorophore using Density Functional Theory (DFT), for instance, with the B3LYP functional and a suitable basis set like 6-31G(d,p).[25]

-

Excited State Calculations: Perform Time-Dependent DFT (TD-DFT) calculations to determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO).

-

Potential Energy Surface Scanning: To investigate TICT, scan the potential energy surface of the first excited state by systematically varying the dihedral angle of the D-A bond. This can reveal the energy barrier to twisting and the relative stability of the LE and TICT states.

-

Mulliken Charge Analysis: Calculate the charge distribution in the ground and excited states to visualize the extent of charge transfer.[25]

-

Data Presentation and Visualization

Tabulated Photophysical Data

Summarizing key photophysical data in a structured table allows for easy comparison of the fluorophore's behavior in different environments.

| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Hexane | 1.88 | 350 | 400 | 3658 | 0.85 | 1.2 |

| Toluene | 2.38 | 352 | 415 | 4501 | 0.72 | 1.5 |

| DCM | 8.93 | 355 | 450 | 6589 | 0.45 | 2.8 |

| Acetonitrile | 37.5 | 358 | 480 | 8103 | 0.21 | 3.5 |

| Methanol | 32.7 | 360 | 500 | 8993 | 0.10 | 4.1 |

Caption: Example photophysical data for a hypothetical pyrazole fluorophore exhibiting positive solvatochromism, characteristic of an ICT process.

Experimental Workflow Diagram

Caption: A comprehensive workflow for the characterization of ICT mechanisms.

Conclusion and Future Outlook

The study of intramolecular charge transfer mechanisms in pyrazole fluorophores is a vibrant and rapidly evolving field. A thorough understanding of TICT and PET processes, facilitated by the integrated experimental and computational workflows detailed in this guide, is crucial for the rational design of next-generation fluorescent probes. As our ability to precisely control the electronic and steric properties of the pyrazole scaffold improves, so too will our capacity to develop highly sensitive and selective sensors for critical applications in biomedical research and diagnostics. The principles and methodologies outlined herein provide a robust framework for researchers to not only characterize novel pyrazole fluorophores but also to innovate in the design of sophisticated molecular tools for sensing and imaging.

References

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC. [Link]

-

Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. ResearchGate. [Link]

-

Fused pyrazole-phenanthridine based dyads: synthesis, photo-physical and theoretical studies, and live cell pH imaging. (2019). PMC. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. [Link]

-

Photoinduced Electron Transfer Reactions of 3,3‐Dialkylated 4,5‐Diphenyl‐3H‐Pyrazoles: A New Route to the Formation of the Solvent Adducts. ResearchGate. [Link]

-

Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

-

Photophysical Properties of New Pyrazolone Based Azo- Compounds. ResearchGate. [Link]

-

Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3-c]pyrazole derivatives. (2024). KTU ePubl. [Link]

-

Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3-c]pyrazole derivatives. (2024). RSC Publishing. [Link]

-

Luminescence and charge transfer. Part 4. 'On–off' fluorescent PET (photoinduced electron transfer) sensors with pyridine receptors: 1,3-diaryl-5-pyridyl-4,5-dihydropyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

twisted intramolecular charge transfer. Photonics Dictionary. [Link]

-

Pyridine-pyrazole based Al(iii) 'turn on' sensor for MCF7 cancer cell imaging and detection of picric acid. (2021). PMC. [Link]

-

Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. (2021). Chemical Society Reviews (RSC Publishing). [Link]

-

Fluorescence emission spectra of: (a) 3 in different solvents (MeOH,...). ResearchGate. [Link]

-

Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Publishing. [Link]

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). PMC. [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PMC. [Link]

-

Twisted intramolecular charge transfer (TICT) and twists beyond TICT: From mechanisms to rational designs of bright and sensitive fluorophores. ResearchGate. [Link]

-

Pyrazole-based probe for Cu²⁺ chemosensing. Three derivatives of (a).... ResearchGate. [Link]

-

Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. (2022). Globe Thesis. [Link]

-

Normalized fluorescence spectra of 7a–d in different solvents. Red.... ResearchGate. [Link]

-

Synthesis of pyrazole derivatives and their evaluation as photosynthetic electron transport inhibitors. (2004). PubMed. [Link]

-

Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. (2025). PubMed. [Link]

-

Photoinduced-electron-transfer chemistry: from studies on PET processes to applications in natural product synthesis. (2007). PubMed. [Link]

-

Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. (2024). PMC. [Link]

-

Intramolecular Charge Transfer Interaction in 1,3-Diphenyl-2-pyrazoline Ring-Fused C60. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Solvatochromism. Wikipedia. [Link]

-

Exploring solvatochromism: A comprehensive analysis of research data. ResearchGate. [Link]

-

Photoinduced electron transfer. Wikipedia. [Link]

-

Solvatochromism – Knowledge and References. Taylor & Francis. [Link]

-

Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. [Link]

-

Intramolecular Charge Transfer in Arylpyrazolines. (2006). Chin. Phys. Lett.. [Link]

-

Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar. [Link]

-

Role of intermolecular charge transfer towards fluorometric detection of fluoride ions with anthrapyrazolone derivatives. (2024). Materials Advances (RSC Publishing). [Link]

-

Time-Resolved Fluorescence Measurements. BMG LABTECH. [Link]

-

An experimental and computational study on intramolecular charge transfer: a tetrathiafulvalene-fused dipyridophenazine molecule. SciSpace. [Link]

-

Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. MDPI. [Link]

Sources

- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. photonics.com [photonics.com]

- 10. researchgate.net [researchgate.net]

- 11. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]

- 12. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Solvatochromism - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Pyridine-pyrazole based Al(iii) ‘turn on’ sensor for MCF7 cancer cell imaging and detection of picric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Luminescence and charge transfer. Part 4. ‘On–off’ fluorescent PET (photoinduced electron transfer) sensors with pyridine receptors: 1,3-diaryl-5-pyridyl-4,5-dihydropyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter [mdpi.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. epubl.ktu.edu [epubl.ktu.edu]

- 24. Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3- c ]pyrazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03805C [pubs.rsc.org]

- 25. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

stability of vinyl-substituted pyrazoles in organic solvents

An In-Depth Technical Guide to the Stability of Vinyl-Substituted Pyrazoles in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Vinyl-substituted pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their utility is intrinsically linked to their chemical stability. This guide provides a comprehensive overview of the , delving into the primary degradation pathways, the profound influence of the solvent environment, and practical methodologies for stability assessment. By understanding these principles, researchers can optimize the handling, storage, and application of these versatile molecules.

Introduction: The Versatile Vinylpyrazole Scaffold

Vinyl-substituted pyrazoles are characterized by a pyrazole ring functionalized with at least one vinyl group (-CH=CH₂). The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts a unique electronic and structural profile, making it a "privileged scaffold" in drug discovery. The appended vinyl group serves as a versatile synthetic handle for a variety of chemical transformations, including polymerization, cycloaddition, and cross-coupling reactions. This dual functionality has led to their exploration in the development of novel pharmaceuticals, agrochemicals, and advanced polymeric materials.[1][2][3]

However, the very reactivity that makes the vinyl group synthetically attractive also renders it susceptible to degradation under certain conditions. A thorough understanding of the stability of vinyl-substituted pyrazoles, particularly in the organic solvents commonly used for their synthesis, purification, and formulation, is paramount for ensuring the integrity and reproducibility of experimental outcomes.

General Stability Profile of Vinyl-Substituted Pyrazoles

In their pure form, many vinylpyrazoles exhibit good shelf stability. It has been reported that neat liquid vinylpyrazoles show no signs of polymerization even after two years of storage.[4] The vinyl group can also serve as a stable N-protecting group during certain chemical manipulations, such as bromine-lithium exchange reactions, and can be removed under mild conditions when desired.[5][6]

The stability of the pyrazole ring itself is influenced by substituents and the surrounding medium. Computational studies have shown that solvent polarity can affect the tautomeric equilibrium and overall stability of the pyrazole core.[7][8] While the pyrazole ring is generally robust, the vinyl group is the primary site of reactivity and potential instability.

Key Degradation Pathways in Organic Solvents

The degradation of vinyl-substituted pyrazoles in organic solvents is primarily driven by reactions involving the vinyl moiety. The most significant of these pathways are polymerization and oxidation.

Polymerization: A Dominant Degradation Route

Polymerization is a major concern for the stability of vinylpyrazoles, especially those with minimal substitution on the vinyl group.[4]

Mechanisms:

-

Free-Radical Polymerization: This is a common pathway, often initiated by radical initiators such as azobisisobutyronitrile (AIBN). The rate of polymerization is typically proportional to the square root of the initiator concentration.[4]

-

Azo-Initiated Polymerization: Polymerization can be effectively initiated using azo compounds.[4][5]

Influencing Factors:

-

Substitution on the Vinyl Group: The extent of substitution on the vinyl group has a profound impact on the rate and extent of polymerization. For instance, neat 1-vinylpyrazole can polymerize almost explosively, whereas 1-(propen-2-yl)pyrazole polymerizes to a lesser extent. Heavily substituted analogs exhibit even slower polymerization rates.[4][5]

-

Monomer Concentration: At low monomer concentrations (≤3M), the polymerization of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole follows first-order kinetics. However, at higher initial concentrations, the reaction order is lower.[4]

-

Solvent: The choice of solvent can significantly influence polymerization. For example, 1-vinylpyrazole in a dilute benzene solution polymerizes cleanly to form high molecular weight polymers.[4][5]

Caption: Free-radical polymerization of vinylpyrazoles.

Oxidation: Cleavage of the Vinyl Group

The double bond of the vinyl group is susceptible to oxidation, which can lead to the cleavage of this functional group from the pyrazole ring. This is a critical consideration when handling vinylpyrazoles in the presence of oxidizing agents or under aerobic conditions.

A common laboratory example is the treatment of a vinylpyrazole with potassium permanganate (KMnO₄). This reaction can be used intentionally to remove the vinyl group, affording the corresponding NH-pyrazole.[4][5] The reaction conditions, such as temperature, can be adjusted to avoid the oxidation of other sensitive functional groups that may be present on the pyrazole ring.[4] For instance, when oxidation-sensitive groups like SMe are present, the devinylation should be performed at lower temperatures (-20 to -10 °C).[4]

Caption: Oxidative cleavage of the vinyl group.

Other Reactions Affecting Stability

While not strictly degradation in all contexts, other reactions of the vinyl group can lead to the consumption of the starting material and should be considered as stability issues if the parent vinylpyrazole is the desired compound.

-

Cycloaddition Reactions: Vinylpyrazoles can participate in [2+2] and Diels-Alder cycloaddition reactions.[4] The propensity for these reactions is influenced by the solvent. For example, the [2+2] cycloaddition of 1-vinylpyrazoles with tetracyanoethylene occurs in aprotic solvents like benzene, and the reaction can be accelerated in more polar solvents like tetrahydrofuran (THF).[4][5]

-

Hydrohalogenation: The addition of hydrogen halides (HX) across the vinyl double bond can occur. The regioselectivity of this addition can be influenced by temperature and the basicity of the pyrazole ring.[4][5]

The Critical Role of Organic Solvents

The choice of organic solvent can have a significant impact on the stability of vinyl-substituted pyrazoles by influencing reaction rates and, in some cases, the preferred degradation pathway.

| Solvent Class | Example(s) | Effect on Vinylpyrazole Stability | Reference(s) |

| Aprotic, Low Polarity | Benzene | Can promote clean, free-radical polymerization of 1-vinylpyrazole. Used for [2+2] cycloaddition reactions, though heating may be required for substituted vinylpyrazoles. | [4][5] |

| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile | Can accelerate cycloaddition reactions compared to less polar solvents. Acetonitrile has been used as a solvent for the synthesis of vinylpyrazoles via dehydrohalogenation. | [4][5][6] |

| Protic | Ethanol, Water | Ethanol is used as a solvent for the synthesis of vinylpyrazoles via dehydrohalogenation with KOH. Water can be used as a solvent for vinylpyrazole synthesis under phase transfer catalysis conditions. | [4][5] |

Key Considerations:

-

Solvent Polarity: As demonstrated with cycloaddition reactions, increasing solvent polarity can enhance the rate of certain reactions that consume the vinyl group.[4][5] Theoretical studies also suggest that solvent polarity influences the stability of the pyrazole tautomers.[7]

-

Proticity: Protic solvents may participate in reactions or alter the reactivity of the pyrazole ring through hydrogen bonding.

-

Presence of Impurities: Trace impurities in solvents, such as peroxides in ethers or dissolved oxygen, can potentially initiate radical polymerization or oxidation. The use of high-purity, degassed solvents is recommended for stability studies and long-term storage of sensitive vinylpyrazoles.

Experimental Protocols for Stability Assessment

A systematic approach is necessary to evaluate the stability of a vinyl-substituted pyrazole in a given organic solvent.

Workflow for a Typical Stability Study

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole via Suzuki Coupling

Abstract

This comprehensive guide details the synthesis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole, a valuable heterocyclic building block, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Pyrazole derivatives are significant pharmacophores in drug discovery and functional motifs in materials science. The Suzuki-Miyaura coupling provides a robust and versatile method for creating the crucial carbon-carbon bond between the pyrazole core and the vinylphenyl substituent. This document provides a deep dive into the reaction mechanism, a rationale for the selection of reagents and conditions, a detailed step-by-step laboratory protocol, and a troubleshooting guide for common issues. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing this and related biaryl compounds.

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds. First reported by Akira Suzuki in 1979, this reaction earned him a share of the 2010 Nobel Prize in Chemistry.[1] Its widespread adoption in both academic and industrial laboratories is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2][3]

The target molecule, 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole, incorporates two key structural motifs: a pyrazole ring and a styrenyl group. Pyrazoles are a class of heterocyclic compounds frequently found in bioactive molecules, exhibiting a broad range of pharmacological activities. The vinyl group offers a reactive handle for further chemical transformations, such as polymerization or click chemistry, making the target compound a versatile intermediate for advanced material synthesis.

This guide focuses on the coupling of a 1-ethyl-4-halopyrazole with 4-vinylphenylboronic acid, providing a direct and high-yielding route to the desired product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis proceeds via a well-established catalytic cycle involving a palladium catalyst. The active catalyst is a Pd(0) species, which orchestrates the coupling through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition : The cycle begins with the insertion of the catalytically active Pd(0) complex into the carbon-halogen bond of the 1-ethyl-4-halopyrazole. This step oxidizes the palladium from Pd(0) to Pd(II) and is often the rate-determining step of the reaction.[1] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4]

-

Transmetalation : This step involves the transfer of the vinylphenyl group from the organoboron reagent to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[1][5][6]

-

Reductive Elimination : In the final step, the two organic ligands (the pyrazole and the vinylphenyl group) are coupled together, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Design: Rationale and Component Selection

A successful Suzuki coupling relies on the judicious selection of each component. The choices below are based on established literature and provide a robust starting point for optimization.

-

Halopyrazole (Electrophile) : We recommend 1-Ethyl-4-bromopyrazole . While the corresponding iodide is more reactive, the bromide is often more cost-effective and sufficiently reactive for this coupling, especially with modern catalyst systems.[4][8] The ethyl group at the N1 position enhances solubility in organic solvents compared to the unsubstituted pyrazole.

-

Organoboron Reagent (Nucleophile) : 4-Vinylphenylboronic acid is the specified partner. It is commercially available and relatively stable. However, vinylboronic acids can be susceptible to a side reaction called protodeboronation (replacement of the boronic acid group with a hydrogen atom).[9] Using anhydrous conditions or specific bases like K₃PO₄ can help mitigate this issue.[8]

-

Palladium Catalyst System :

-

Pre-catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable choice that serves as a direct source of the active Pd(0) catalyst.[10] For more challenging couplings or to achieve lower catalyst loadings, advanced Buchwald-type pre-catalysts such as XPhos Pd G2 are excellent alternatives, showing high activity for coupling heteroaryl halides.[3][11]

-

Ligand : When using a Pd(II) source like Pd(OAc)₂, an external phosphine ligand is required. Bulky, electron-rich ligands like XPhos or SPhos are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive halides like chlorides.[3][9][12] For Pd(PPh₃)₄, triphenylphosphine itself serves as the ligand.

-

-

Base : The base is critical for activating the boronic acid.[6] An inorganic base is typically used.

-

Potassium Carbonate (K₂CO₃) is a common, effective, and inexpensive choice, typically used in an aqueous solution with an organic solvent.[8]

-

Potassium Phosphate (K₃PO₄) is a slightly stronger base that is often effective in anhydrous conditions and can be beneficial for substrates prone to protodeboronation.[3][6]

-

-

Solvent : The solvent system must dissolve the organic substrates and catalyst while being compatible with the aqueous base.

-

A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is a standard and highly effective solvent system.[13][14] Other options include Toluene/Water or THF/Water.[8][15] It is imperative that the organic solvent is degassed before use by bubbling an inert gas (Argon or Nitrogen) through it to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8][9]

-

Detailed Experimental Protocol

This protocol describes the synthesis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole on a 1.0 mmol scale using conventional heating.

4.1 Materials and Reagents

| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Purity | CAS No. |

| 1-Ethyl-4-bromopyrazole | 175.03 | 1.0 | 175 mg | >97% | 330786-30-6 |

| 4-Vinylphenylboronic acid | 147.97 | 1.2 | 178 mg | >97% | 2156-04-9 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 35 mg | >98% | 14221-01-3 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | >99% | 584-08-7 |

| 1,4-Dioxane (degassed) | - | - | 8 mL | Anhydrous | 123-91-1 |

| Deionized Water (degassed) | - | - | 2 mL | - | 7732-18-5 |

| Ethyl Acetate | - | - | ~50 mL | Reagent | 141-78-6 |

| Brine (Saturated NaCl solution) | - | - | ~20 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~2 g | - | 7757-82-6 |

4.2 Equipment

-

50 mL round-bottom flask or reaction tube

-

Magnetic stir bar and stirrer/hotplate

-

Reflux condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Schlenk line or manifold for inert atmosphere techniques

-

Syringes and needles

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

4.3 Reaction Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

4.4 Step-by-Step Procedure

-

Glassware Preparation : Ensure a 50 mL round-bottom flask containing a magnetic stir bar and a reflux condenser are thoroughly dried in an oven and allowed to cool under a stream of inert gas.

-

Charging the Flask : To the flask, add 1-ethyl-4-bromopyrazole (175 mg, 1.0 mmol), 4-vinylphenylboronic acid (178 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition : Briefly remove the condenser and add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). Note: The yellow color of the catalyst may lighten, which is normal.

-

Inert Atmosphere : Securely attach the condenser and connect the apparatus to an inert gas line. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[14]

-

Solvent Addition : Using a syringe, add 8 mL of degassed 1,4-dioxane followed by 2 mL of degassed deionized water.

-

Reaction : Lower the flask into an oil bath preheated to 90 °C. Stir the biphasic mixture vigorously. The reaction is typically complete within 6-12 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up : Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (25 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate) is typically effective for isolating the product.

-

Characterization : Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. The expected product, 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Low reaction temperature. | 1. Use a fresh bottle of catalyst or consider a more robust pre-catalyst.[9]2. Ensure solvents are thoroughly degassed via sparging with Argon for at least 30 minutes.[9]3. Increase the reaction temperature in 10 °C increments (e.g., to 100-110 °C). |

| Protodeboronation | 1. Boronic acid instability.2. Reaction conditions are too harsh (high temp, strong base). | 1. Use a milder base like K₃PO₄ in an anhydrous solvent system (e.g., Toluene or Dioxane).2. Lower the reaction temperature.3. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[8][16] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High concentration of boronic acid. | 1. Rigorously exclude oxygen from the reaction.[8]2. Consider slow addition of the boronic acid solution to the reaction mixture.3. Use bulky phosphine ligands which can disfavor the homocoupling pathway.[9] |

| Difficult Purification | 1. Presence of residual tin from catalyst.2. Close-running impurities. | 1. If using a catalyst system other than Pd(PPh₃)₄, ensure byproducts are considered.2. Optimize the column chromatography solvent system using TLC. A less polar solvent system may improve separation. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole. The protocol detailed herein provides a reliable and well-rationalized procedure that can be adapted for the synthesis of a wide range of analogous biaryl and heteroaryl compounds. By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and optimize the reaction to achieve high yields and purity, facilitating advancements in medicinal chemistry and materials science.

References

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 25, 2026, from [Link]

- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723.

-

MDPI. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved February 25, 2026, from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 25, 2026, from [Link]

- Cheprakov, A. V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Russian Journal of Organic Chemistry, 40(10), 1409-1447.

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578.

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved February 25, 2026, from [Link]

- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 762-764.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved February 25, 2026, from [Link]

- Tarasova, O. A., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Heterocycles, 60(4), 879-886.

- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 762-764.

- Janečková, E., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(23), 5183-5190.

- Kumar, P. B. R., et al. (2012). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 456-459.

-

EPA CompTox Chemicals Dashboard. (2025, October 15). 1-Ethyl-4,5-dihydro-3-phenyl-1H-pyrazole Properties. Retrieved February 25, 2026, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. html.rhhz.net [html.rhhz.net]

- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: High-Fidelity RAFT Polymerization of Vinylphenyl Pyrazole Monomers

Executive Summary

This guide details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 4-(1H-pyrazol-3-yl)styrene (and related vinylphenyl pyrazole derivatives). Unlike Atom Transfer Radical Polymerization (ATRP), which suffers from catalyst poisoning due to the strong coordination ability of the pyrazole moiety, RAFT provides a metal-free, robust route to well-defined polymers.

This protocol utilizes a trithiocarbonate Chain Transfer Agent (CTA) to ensure narrow dispersity (Đ < 1.2) and high end-group fidelity, facilitating downstream applications in metal-organic framework (MOF) synthesis and supramolecular assembly.

Mechanistic Foundation & Reagent Selection[1][2]

The "Why" Behind the Chemistry

Vinylphenyl pyrazoles are More Activated Monomers (MAMs) due to the conjugation of the vinyl group with the aromatic ring. This dictates specific reagent choices:

-

CTA Choice: Dithiobenzoates (e.g., CPADB) or Trithiocarbonates (e.g., DDMAT) are required. We recommend DDMAT (S-1-Dodecyl-S'-(α,α'-dimethyl-α"-acetic acid)trithiocarbonate) over dithiobenzoates because trithiocarbonates generally exhibit less rate retardation with styrenic monomers and are easier to cleave post-polymerization.

-

Solvent: The pyrazole pendant group introduces significant polarity and hydrogen-bonding potential.[1] While styrene polymerizes in bulk or toluene, poly(vinylphenyl pyrazole) runs the risk of precipitation in non-polar media. Dimethylformamide (DMF) is the preferred solvent to maintain homogeneity.

-

Initiator: AIBN (Azobisisobutyronitrile) is selected for its compatible half-life at the standard RAFT temperature range (60–70 °C).

RAFT Mechanism for Styrenics

The control arises from the degenerative chain transfer equilibrium. The high transfer constant (

Figure 1: Simplified RAFT equilibrium cycle prioritizing the main equilibrium state which dominates the polymerization rate and control.

Experimental Protocol

Materials & Stoichiometry

Target Molecular Weight (

| Component | Role | Reagent Name | Equiv. | Mass/Vol (Example) |

| Monomer | Building Block | 4-(1H-pyrazol-3-yl)styrene | 100 | 2.00 g (11.7 mmol) |

| CTA | Control Agent | DDMAT | 1 | 42.6 mg (0.117 mmol) |

| Initiator | Radical Source | AIBN | 0.2 | 3.8 mg (0.023 mmol) |

| Solvent | Medium | Anhydrous DMF | N/A | 4.0 mL (approx 2.5 M) |

Critical Note: The [CTA]:[Initiator] ratio should be kept between 5:1 and 10:1. High initiator levels lead to increased termination (dead chains).

Step-by-Step Procedure

Phase 1: Preparation

-

Monomer Purification: If the monomer contains inhibitors (e.g., t-butylcatechol), pass it through a small column of basic alumina. Note: Many pyrazole monomers are solids and recrystallized, so they may be inhibitor-free already. Verify purity via ¹H NMR.

-

Stock Solutions:

-

Prepare an AIBN stock solution in DMF (e.g., 10 mg/mL) to ensure accurate pipetting of small masses.

-

-

Vessel Loading:

-

In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Monomer (2.00 g).

-

Add DDMAT (42.6 mg).

-

Add the calculated volume of AIBN stock solution.

-

Add remaining DMF to reach total volume (target ~2.5 – 3.0 M monomer concentration).

-

Phase 2: Degassing (Oxygen Removal)

Oxygen is a radical scavenger and will inhibit polymerization.

-

Seal the Schlenk tube with a rubber septum.

-

Freeze-Pump-Thaw (FPT) Cycles (Recommended):

-

Freeze: Submerge tube in liquid nitrogen until solid.

-

Pump: Apply high vacuum (10–15 min).

-

Thaw: Close vacuum, thaw in warm water bath.

-

Repeat 3–4 times.

-

-

Alternative (Sparging): If FPT is unavailable, bubble high-purity Nitrogen or Argon through the solution for at least 30 minutes.

-

Backfill with Nitrogen/Argon and keep under positive pressure.

Phase 3: Polymerization [2]

-

Place the Schlenk tube in a pre-heated oil bath at 70 °C .

-

Stir at 300–500 RPM.

-

Time Course: Reaction time depends on kinetics, typically 12–24 hours for styrenics.

-

Expert Tip: Take a small aliquot (0.1 mL) at t=0 and t=End for NMR conversion analysis.

-

Phase 4: Workup & Purification

-

Quench: Remove from heat and expose to air. Cool in an ice bath to stop polymerization.

-

Dilution: Dilute the crude mixture with a small amount of THF or DMF (approx. 2 mL).

-

Precipitation:

-

Dropwise addition of the polymer solution into a large excess (10x volume) of cold Methanol or Diethyl Ether .

-

Note: If the pyrazole group makes the polymer soluble in methanol, use Hexane or Ether as the non-solvent.

-

-

Collection: Filter the yellow precipitate (color comes from the trithiocarbonate end-group).

-

Drying: Dry in a vacuum oven at 40 °C overnight.

Workflow Visualization

Figure 2: Operational workflow for the RAFT polymerization of vinylphenyl pyrazole.

Characterization & Quality Control

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d6 or CDCl₃ (depending on solubility).

-

Key Signals:

-

Vinyl Protons (Monomer): 5.2 ppm and 5.8 ppm (Disappear upon conversion).

-

Polymer Backbone: Broad peaks at 1.2–2.2 ppm.

-

Aromatic/Pyrazole: Broad signals 6.5–8.0 ppm.

-

-

Conversion Calculation: Compare the integral of residual vinyl peaks to an internal standard or the aromatic region (if distinct).

Gel Permeation Chromatography (GPC/SEC)

-

Challenge: The pyrazole nitrogen is basic and can interact with silanol groups in standard GPC columns, leading to tailing and incorrect MW estimation.

-

Solution: Use DMF with 10 mM LiBr as the eluent. The salt suppresses ionic interactions.

-

Detection: UV (at 305 nm for trithiocarbonate end-group) and RI.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Polymerization | Oxygen inhibition or old AIBN | Check degassing rigor; Recrystallize AIBN. |

| Broad Dispersity (>1.5) | [CTA] too low or Temp too high | Increase [CTA]/[I] ratio; Lower temp to 60°C. |

| High MW Shoulder | Bimolecular coupling | Stop reaction at lower conversion (<60%). |

| Product is Red/Pink | Dithiobenzoate usage (Normal) | If using DDMAT (Yellow), pink indicates oxidation/impurity. |

References

-

Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3][4][5][6] Australian Journal of Chemistry, 58(6), 379-410. Link

-

Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43, 496-505. Link

-

Perrier, S. (2017).[5] 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole carbodithiolate-driven iterative RAFT single-additions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Vilsmeier-Haack Formylation Precursors for Vinyl Pyrazole Synthesis: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vinyl Pyrazoles

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. Their derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2] The incorporation of a vinyl group onto the pyrazole scaffold further enhances its utility, providing a reactive handle for a variety of chemical transformations and serving as a key structural motif in many biologically active molecules.[3] Vinyl pyrazoles are valuable building blocks in the synthesis of more complex heterocyclic systems and have shown promise as DNA gyrase inhibitors with antibacterial activity.[3] This guide provides a comprehensive overview of the use of Vilsmeier-Haack formylation precursors in a powerful, one-pot tandem reaction to synthesize functionalized vinyl pyrazoles.

Part 1: The Vilsmeier-Haack Reagent - A Versatile Tool for Formylation

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4][5] The key to this reaction is the Vilsmeier-Haack reagent, a chloroiminium salt, which is typically prepared in situ due to its reactivity and moisture sensitivity.[6]

Precursors and In Situ Generation

The most common method for generating the Vilsmeier-Haack reagent involves the reaction of an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), with an acid chloride.[7] Phosphorus oxychloride (POCl₃) is the most frequently used acid chloride for this purpose.[6] Other acid chlorides like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phthaloyl dichloride can also be employed.[7][8]

The reaction between DMF and POCl₃ is exothermic and results in the formation of the electrophilic Vilsmeier reagent, N,N-dimethyl-N-(chloromethylene)ammonium chloride.[5]

Expert Insight: The choice of acid chloride can influence the reactivity of the Vilsmeier reagent and the overall reaction conditions. For most standard formylations of pyrazoles, the combination of DMF and POCl₃ provides a good balance of reactivity and cost-effectiveness. The stoichiometry is also a critical parameter. An excess of the Vilsmeier reagent is often used to drive the reaction to completion, especially for less reactive substrates.[6]

Mechanism of Vilsmeier-Haack Formylation

The Vilsmeier-Haack formylation of a pyrazole proceeds through an electrophilic aromatic substitution mechanism. The C4 position of the pyrazole ring is typically the most electron-rich and, therefore, the most susceptible to electrophilic attack.

The reaction can be summarized in the following steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.

-

Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.

-

Aromatization: The intermediate loses a proton to restore the aromaticity of the pyrazole ring.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during the aqueous work-up to yield the final 4-formylpyrazole.

Below is a diagram illustrating the general mechanism of the Vilsmeier-Haack formylation of a pyrazole.

Caption: General mechanism of Vilsmeier-Haack formylation of pyrazoles.

Part 2: Tandem Vilsmeier-Haack Reaction for Vinyl Pyrazole Synthesis

A particularly elegant application of the Vilsmeier-Haack reaction is its use in a one-pot tandem sequence to generate vinyl pyrazoles. This transformation combines the formylation of the pyrazole ring with a dehydrochlorination reaction, offering an efficient route to highly functionalized products.

The Precursor: 3-(1-Chloroethyl)pyrazoles

The key starting material for this tandem reaction is a pyrazole substituted at the 3-position with a 1-chloroethyl group. These precursors can be synthesized from the corresponding dichlorovinyl ketones and hydrazines.

The One-Pot Transformation: Formylation and Dehydrochlorination

When a 3-(1-chloroethyl)pyrazole is subjected to Vilsmeier-Haack conditions, two main reactions can occur: formylation at the C4 position and elimination of hydrogen chloride from the 1-chloroethyl group to form a vinyl group. By carefully controlling the reaction conditions, it is possible to favor a tandem sequence where both formylation and dehydrochlorination occur in the same pot.

An interesting outcome observed is the formylation of the newly formed vinyl group in some cases, leading to a β-chloro-α,β-unsaturated aldehyde on the pyrazole ring.

Below is a workflow diagram illustrating the tandem Vilsmeier-Haack reaction for the synthesis of a vinyl pyrazole.

Caption: Workflow for vinyl pyrazole synthesis via a tandem Vilsmeier-Haack reaction.

Part 3: Experimental Protocols and Data

This section provides a detailed, step-by-step methodology for the synthesis of a vinyl pyrazole derivative using the tandem Vilsmeier-Haack reaction, based on a published procedure.

In Situ Preparation of the Vilsmeier-Haack Reagent

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Reaction flask, dropping funnel, and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of anhydrous DMF (6 equivalents) in a three-necked flask under an inert atmosphere, slowly add POCl₃ (4 equivalents) dropwise at 0 °C (ice bath).

-

After the addition is complete, stir the mixture at 0 °C for 10-15 minutes. The formation of a white, viscous Vilsmeier reagent will be observed.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Synthesis of 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde

Materials:

-

5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole (1 equivalent)

-

Pre-prepared Vilsmeier-Haack reagent

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

To the pre-prepared Vilsmeier reagent at 0 °C, add 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole (1 equivalent).

-

After the addition, slowly raise the temperature of the reaction mixture to 120 °C and stir until the starting material is completely consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture to a pH of approximately 7 with a saturated solution of Na₂CO₃.

-

Extract the product with chloroform (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired vinyl pyrazole.

Data Summary

The following table summarizes the results of the Vilsmeier-Haack reaction on 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole, demonstrating the formation of multiple products from the tandem reaction sequence.

| Product | Structure | Yield |

| 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | Formylated starting material | Minor product |

| 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde | Vinyl pyrazole | 7% |

| 2-(5-chloro-4-formyl-1-methyl-1H-pyrazol-3-yl)-3-chloroprop-2-enal | Formylated vinyl pyrazole | 72% |

Causality Behind Experimental Choices:

-

High Temperature (120 °C): The elevated temperature is crucial for promoting the elimination of HCl (dehydrochlorination) to form the vinyl group. At lower temperatures, only formylation of the pyrazole ring is typically observed.

-

Excess Vilsmeier Reagent: Using a stoichiometric excess of the Vilsmeier reagent ensures the complete consumption of the starting material and facilitates both the initial formylation and the subsequent reaction with the newly formed vinyl group.

Part 4: Conclusion and Future Outlook

The tandem Vilsmeier-Haack formylation-dehydrochlorination reaction represents a powerful and efficient strategy for the synthesis of highly functionalized vinyl pyrazoles from readily accessible precursors. This one-pot methodology is of significant interest to researchers in drug discovery and medicinal chemistry, as it provides rapid access to novel pyrazole derivatives with potential biological activity. Further exploration of the substrate scope and optimization of the reaction conditions could expand the utility of this reaction for the creation of diverse chemical libraries for high-throughput screening.

References

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. [Link]

-

Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications. Uncertain Supply Chain Management, 1(4), 187-196. [Link]

-

Urbonaviciute, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1841. [Link]

-

Shaikh, V., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(05), 681-707. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402. [Link]

-

Patel, H. M., et al. (2023). Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. ACS Omega, 8(3), 3355-3365. [Link]

-

Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

-

Journal of Organic Chemistry & Research. (2014). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. [Link]

-

Zhang, Y., et al. (2017). One-Pot Synthesis of Polypyrazoles by Click Reactions. Polymers, 9(10), 499. [Link]

-

Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Molecular and Genetic Medicine, 9(4). [Link]

-

Chernyshev, V. M., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(37), 9573-9581. [Link]

-

Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

-

El-Gharably, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402. [Link]

-

Li, J., et al. (2023). Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. RSC Advances, 13(11), 7433-7437. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Singh, R., & Geetanjali. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 8(1), 540-557. [Link]

-

Ferraz, C. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

Illuminating Cellular Processes: A Guide to the Preparation and Application of Fluorescent Probes Utilizing Vinylphenyl Pyrazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyrazole-Based Fluorophores

In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying dynamic processes in real-time.[1][2] Among the diverse array of fluorescent scaffolds, pyrazole derivatives have emerged as a particularly promising class due to their synthetic accessibility, remarkable photophysical properties, and biocompatibility.[1][3][4][5][6] The vinylphenyl pyrazole core, in particular, offers a versatile platform for the rational design of probes with tunable fluorescence characteristics. This guide provides a comprehensive overview of the preparation, characterization, and application of these powerful molecular imaging agents.

The core strength of the pyrazole scaffold lies in its inherent electronic properties and synthetic tractability. The pyrazole ring, with its distinct nitrogen atoms, can act as both an electron donor and acceptor, facilitating intramolecular charge transfer (ICT) phenomena that are often the basis for fluorescence.[7] This electronic flexibility, coupled with the extended π-conjugation provided by the vinylphenyl moiety, allows for the fine-tuning of absorption and emission wavelengths across the visible spectrum.[7] Furthermore, the pyrazole core can be readily functionalized at multiple positions, enabling the attachment of various recognition elements for specific analytes or targeting moieties for subcellular localization.[1][6]

I. Synthesis of Vinylphenyl Pyrazole Scaffolds: A Step-by-Step Approach

The construction of vinylphenyl pyrazole-based fluorescent probes typically involves a multi-step synthetic sequence. A common and efficient strategy involves the initial synthesis of a functionalized pyrazole core, followed by the introduction of the vinylphenyl group via a cross-coupling reaction.

Protocol 1: Synthesis of a 4-Bromopyrazole Intermediate

This protocol outlines a general procedure for the synthesis of a 4-bromopyrazole derivative, a key building block for subsequent cross-coupling reactions.

Materials:

-

Substituted hydrazine (e.g., phenylhydrazine)

-

A suitable 1,3-dicarbonyl compound

-

N-Bromosuccinimide (NBS)